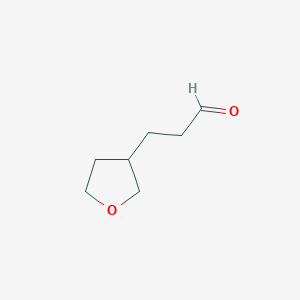

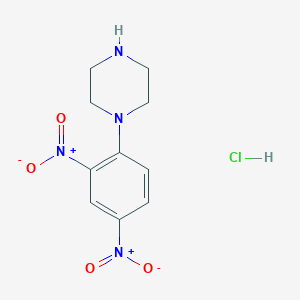

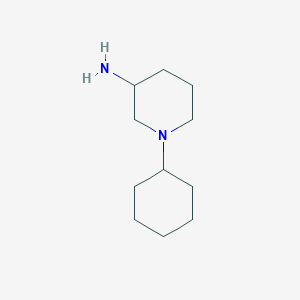

![molecular formula C13H8O5 B1452526 3,8,10-Trihydroxybenzo[c]chromen-6-one CAS No. 531512-26-2](/img/structure/B1452526.png)

3,8,10-Trihydroxybenzo[c]chromen-6-one

Descripción general

Descripción

3,8,10-Trihydroxybenzo[c]chromen-6-one is a chemical compound with the molecular formula C13H8O5 . It has diverse applications in scientific research and is invaluable in drug discovery, antioxidant studies, and cancer research.

Synthesis Analysis

A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were designed and synthesized as part of a research . The synthesis involved the application of the Hurtley reaction with a copper and base combination .Molecular Structure Analysis

The molecular structure of 3,8,10-Trihydroxybenzo[c]chromen-6-one consists of 13 carbon atoms, 8 hydrogen atoms, and 5 oxygen atoms . The average mass is 244.200 Da and the monoisotopic mass is 244.037170 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,8,10-Trihydroxybenzo[c]chromen-6-one include the application of the Hurtley reaction with a copper and base combination . Other reactions involve the use of aluminum (III) chloride in chlorobenzene at 100℃ .Physical And Chemical Properties Analysis

The physicochemical properties of 3,8,10-Trihydroxybenzo[c]chromen-6-one include a high GI absorption, and it is not a P-gp substrate. It is an inhibitor of CYP1A2 and CYP2D6 but not CYP2C19, CYP2C9, or CYP3A4 . Its water solubility is 0.165 mg/ml .Aplicaciones Científicas De Investigación

Neuroprotective Applications

Urolithin M7 has been studied for its neuroprotective properties. It’s been found to initiate autophagy and mitochondrial biogenesis through the Sirt1, AMPK, and PI3K/AKT/mTOR signaling pathways . This could potentially make it a potent natural mitophagy inducer for anti-aging purposes, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Anti-Metabolic Disorder Activity

Research indicates that urolithin M7 may have significant anti-metabolic disorder activity. It could play a role in managing conditions like diabetes and obesity by influencing metabolic pathways .

Nephroprotective Effects

Studies suggest that urolithin M7 has nephroprotective effects, which could be beneficial in preventing or treating kidney-related disorders .

Myocardial Protection

Urolithin M7 has been associated with myocardial protection. This suggests it could be used to support heart health and prevent cardiac diseases .

Anti-Inflammatory Properties

The compound has demonstrated anti-inflammatory properties in various studies, making it a candidate for treating chronic inflammatory conditions .

Musculoskeletal Protection

Urolithin M7 may offer musculoskeletal protection, which could be particularly beneficial for conditions like osteoporosis or muscle wasting diseases .

Mecanismo De Acción

Urolithin M7, also known as 3,8,10-Trihydroxybenzo[c]chromen-6-one, is a microbial metabolite derived from berries and pomegranate fruits . It has been shown to have various health benefits, including anti-inflammatory, anti-oxidative, and anti-aging activities .

Target of Action

Urolithin M7 has been demonstrated to bind to estrogen receptors . These receptors are involved in a wide range of physiological processes, including cardiovascular health, bone health, and neurological health . The compound’s affinity towards estrogen receptor alpha (ERα) is slightly higher than that towards estrogen receptor beta (ERβ) .

Mode of Action

Urolithin M7 interacts with its targets, the estrogen receptors, through competitive binding assays, proliferation assays, and transactivation assays . It is predicted to bind to ERα in a similar orientation as that of the estrogen . The prospect of urolithins to act as agonist, antagonist, or selective estrogen receptor modulators (SERMs) will depend on its structure, the estrogen receptor conformational change, availability and abundance of co-activators/co-repressors in the target tissues, and also the presence of other estrogen receptor ligands .

Biochemical Pathways

Urolithin M7 affects several signaling pathways, including the PI3K-Akt and Wnt/β-catenin pathways . It also interacts with multiple receptors (aryl hydrocarbon receptor, estrogen and androgen receptors) and enzymes (tyrosinase and lactate dehydrogenase) . These interactions can lead to various downstream effects, such as cell cycle arrest, aromatase inhibition, induction of apoptosis, tumor suppression, promotion of autophagy, and senescence, transcriptional regulation of oncogenes, and growth factor receptors .

Pharmacokinetics

The composition and activity of an individual’s intestinal microbiota play a pivotal role in Urolithin M7 metabolism and absorption . After being ingested, urolithins can move throughout the body and mediate in different locations . Following absorption in the gut, urolithins rapidly undergo phase ii metabolism . This metabolism results in the loss of urolithins’ pharmacological properties .

Result of Action

Urolithin M7 has been shown to have various health benefits. It can mediate its cancer-preventive activities through cell cycle arrest, aromatase inhibition, induction of apoptosis, tumor suppression, promotion of autophagy, and senescence, transcriptional regulation of oncogenes, and growth factor receptors . Urolithin A, a related compound, has been confirmed to be the most active metabolite in terms of LPS-induced inflammatory response inhibition (TNF-α attenuation, IL-10 induction) .

Action Environment

The action, efficacy, and stability of Urolithin M7 can be influenced by various environmental factors. For instance, the composition and activity of an individual’s intestinal microbiota can affect the metabolism and absorption of Urolithin M7 . Furthermore, the presence of other estrogen receptor ligands can influence the ability of urolithins to act as agonists, antagonists, or SERMs .

Safety and Hazards

Propiedades

IUPAC Name |

3,8,10-trihydroxybenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O5/c14-6-1-2-8-11(5-6)18-13(17)9-3-7(15)4-10(16)12(8)9/h1-5,14-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJHSPSPAOUDFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C3=C2C(=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

urolithin M7 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

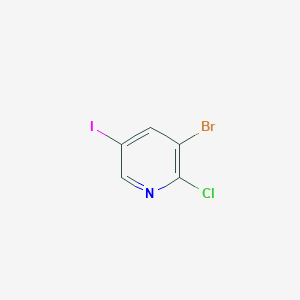

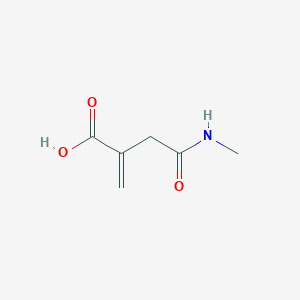

![3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1452443.png)

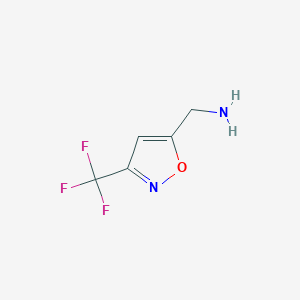

![5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1452447.png)

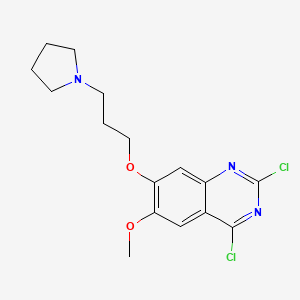

![2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B1452465.png)